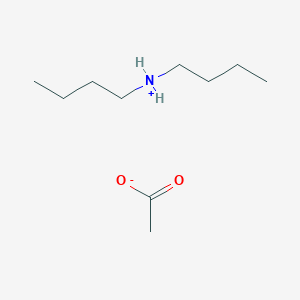

Dibutylammonium Acetate

説明

Dibutylammonium Acetate is an ion-pairing agent with quaternary ammonium ions. It generally helps in ionization of carbohydrate fragments providing a volatile solvent for the mass spectrometric technique .

Physical And Chemical Properties Analysis

Dibutylammonium Acetate has been studied in the context of its properties in aqueous binary solutions. The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties . The increase in the alkyl chain leads to a tendency to decrease the values of density, speed of sound, and conductivity of the solutions .科学的研究の応用

Binary Mixtures

The compound is used in the study of properties of aqueous binary solutions . The objective of one such study was to evaluate the properties of aqueous binary solutions for three different ionic liquids (ILs): dibutylammonium acetate, dibutylammonium propanoate, and dibutylammonium butanoate .

Ion Pair Chromatography

Dibutylammonium Acetate is suitable for ion pair chromatography . It is used as a buffer in the mobile phase for separation and quantifying intracellular nucleotides from different microorganisms .

Mass Spectrometry

The compound is used as an ion-pairing agent with quaternary ammonium ions . It generally helps in ionization of carbohydrate fragments providing a volatile solvent for the mass spectrometric technique .

Ecological Solvents

Ionic liquids, including Dibutylammonium Acetate, have gained industrial and academic interest for their potential use as ecological solvents to replace traditional volatile solvents .

Physical and Chemical Properties

The compound is used in the study of physical and chemical properties of binary mixtures of dibutylammonium-based ionic liquids and water . The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties .

Safety And Hazards

特性

IUPAC Name |

dibutylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFIKAWTCOXAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH2+]CCCC.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibutylammonium Acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

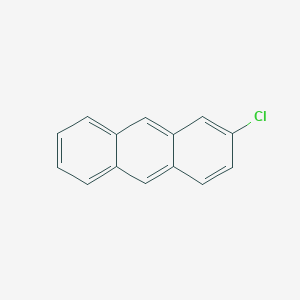

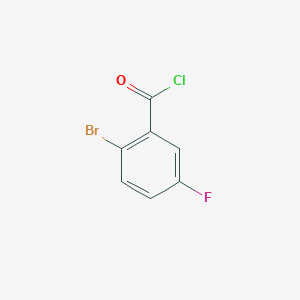

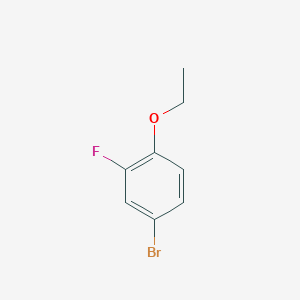

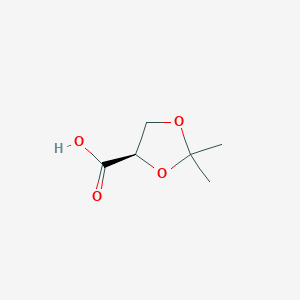

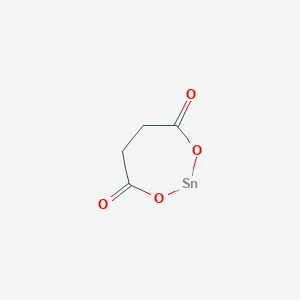

Feasible Synthetic Routes

Q & A

Q1: What is the role of dibutylammonium acetate in analyzing food additives?

A: Dibutylammonium acetate [] acts as a component of the mobile phase in high-performance liquid chromatography (HPLC) analysis. In a study examining sweetener detection in food, researchers utilized a mobile phase consisting of 5 mmol/L dibutylammonium acetate and an acetonitrile-water mixture (8:2 ratio) []. This combination facilitated the separation of nine different sweeteners, including acesulfame potassium, sucralose, and saccharin, on a ZORBAX Eclipse XDB-C18 column []. The selection of an appropriate mobile phase, containing compounds like dibutylammonium acetate, is crucial for achieving optimal separation and detection sensitivity in HPLC analysis.

Q2: Are there alternative applications for dibutylammonium acetate beyond food analysis?

A: While the provided research focuses on food analysis [], dibutylammonium acetate has potential applications in other research areas. For example, its properties as an ionic liquid make it interesting for studying binary mixtures with water []. Further research is needed to explore and characterize its behavior in various chemical and biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)

![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)